molecular formula C19H17ClF3NO B2489587 N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1022791-84-9

N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2489587
CAS No.: 1022791-84-9
M. Wt: 367.8
InChI Key: JFLNDQURMRJHIC-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylcyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-phenylurea: This compound shares similar structural features but differs in the functional group attached to the phenyl ring.

    N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: Another related compound with a cyano group instead of a chloro group.

Uniqueness

N-(4-Chloro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO/c20-16-9-8-14(12-15(16)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLNDQURMRJHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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